molecular formula C27H42O3 B10763674 Diepoxycholesterol

Diepoxycholesterol

Cat. No.: B10763674
M. Wt: 414.6 g/mol
InChI Key: DQDAWGQNEFIMLJ-JKKSSRGPSA-N
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Description

Diepoxycholesterol is a derivative of cholesterol, characterized by the presence of two epoxide groups. It is a member of the oxysterol family, which are oxygenated derivatives of cholesterol. These compounds play significant roles in various biological processes, including cholesterol homeostasis and immune response regulation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diepoxycholesterol can be synthesized through a multi-step process starting from methyl hyodeoxycholanate. The key intermediate in this synthesis is desmosterol acetate. The process involves the Sharpless asymmetric dihydroxylation as a crucial step, which ensures the stereoselective formation of the epoxide groups .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the laboratory procedures with scaling adjustments. The use of high-purity reagents and controlled reaction conditions are essential to achieve the desired product yield and purity.

Chemical Reactions Analysis

Types of Reactions: Diepoxycholesterol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: DDQ in the presence of protic acids.

    Reduction: Hydride donors such as sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities and properties .

Scientific Research Applications

Diepoxycholesterol has several scientific research applications:

Mechanism of Action

Diepoxycholesterol exerts its effects primarily through the activation of liver X receptors (LXRs). These nuclear receptors regulate the expression of genes involved in lipid metabolism, cholesterol homeostasis, and immune responses. Upon binding to LXRs, this compound modulates the transcriptional activity of target genes, influencing various cellular pathways .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its dual epoxide groups, which confer distinct chemical reactivity and biological activity. Its ability to selectively activate liver X receptor subtypes makes it a valuable compound for studying cholesterol metabolism and developing therapeutic agents .

Properties

Molecular Formula

C27H42O3

Molecular Weight

414.6 g/mol

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-5-(2,5-dioxabicyclo[2.1.0]pentan-4-yl)pentan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C27H42O3/c1-17(5-4-12-27-16-29-24(27)30-27)21-8-9-22-20-7-6-18-15-19(28)10-13-25(18,2)23(20)11-14-26(21,22)3/h6,17,19-24,28H,4-5,7-16H2,1-3H3/t17-,19+,20+,21-,22+,23+,24?,25+,26-,27?/m1/s1

InChI Key

DQDAWGQNEFIMLJ-JKKSSRGPSA-N

Isomeric SMILES

C[C@H](CCCC12COC1O2)[C@H]3CC[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O)C)C

Canonical SMILES

CC(CCCC12COC1O2)C3CCC4C3(CCC5C4CC=C6C5(CCC(C6)O)C)C

Origin of Product

United States

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